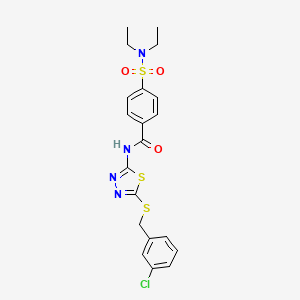
3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches for azetidine derivatives often involve multicomponent coupling reactions or transformations of precursor compounds. For example, a transition-metal-free three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA) has been reported to furnish N-aryl β-amino alcohol derivatives, a process that can also yield N-aryl γ-amino alcohol derivatives when azetidines are used (Roy, Baviskar, & Biju, 2015). Another approach involves the development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines starting from ethyl 4,4,4-trifluoroacetoacetate, highlighting the versatility of azetidine synthesis methods (Kenis et al., 2012).
Molecular Structure Analysis
The molecular structure of azetidine derivatives is closely examined to understand their reactivity and potential applications. Azetidine-2-carboxylic acid (Aze) analogs, for instance, possess heteroatomic side chains that are synthesized by modifying precursors, showcasing the structural diversity achievable with azetidine scaffolds (Sajjadi & Lubell, 2008).
Chemical Reactions and Properties
Azetidines and aziridines engage in various chemical reactions that alter their structure and function. The synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through Fe-catalyzed thiol alkylation is one example, highlighting the chemical reactivity of azetidine derivatives (Dubois et al., 2019).
Physical Properties Analysis
The physical properties of azetidine and aziridine derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure. Studies like those on the synthesis and reactivity of 1-alkyl-2-(trifluoromethyl)azetidines provide insight into the physical characteristics that impact their use in further chemical synthesis and applications (Kenis et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles and electrophiles, steric effects, and electronic properties, define the applications of azetidine and aziridine derivatives in synthetic chemistry. For instance, the regiospecific ring opening of azetidinium intermediates demonstrates the nuanced chemical behavior of these compounds (Kenis et al., 2012).
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their widespread use in industrial and commercial applications, present environmental concerns regarding their persistence and toxic profiles. Research in this area focuses on understanding the environmental fate, biodegradation pathways, and potential for microbial degradation of polyfluoroalkyl and perfluoroalkyl chemicals, which may share some chemical similarities with "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" related to their fluorine content (Liu & Avendaño, 2013).
DNA Methyltransferase Inhibitors
Research into DNA methyltransferase inhibitors examines compounds that can inhibit hypermethylation, a key process in the regulation of gene expression and potentially relevant to cancer treatment. While not directly related to "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid," understanding the impact of chemical compounds on DNA methylation could provide insights into the broader implications of chemical interactions with biological systems (Goffin & Eisenhauer, 2002).
Environmental Impact of Perfluoroalkyl Acids
Studies on the environmental impact of perfluoroalkyl acids, including their developmental toxicity, are crucial for assessing the risk associated with these persistent chemicals. Insights into their environmental fate, biodegradability, and toxic effects are relevant for understanding the broader implications of fluorinated compounds on health and the environment (Lau, Butenhoff, & Rogers, 2004).
Use of Trifluoromethanesulfonic Acid in Organic Synthesis
Research into the use of trifluoromethanesulfonic acid in organic synthesis, including its role in promoting reactions and synthesizing new organic compounds, may provide a framework for understanding the chemical reactivity and potential applications of "3-(Methylsulfanylmethyl)azetidine; 2,2,2-trifluoroacetic acid" in synthetic chemistry (Kazakova & Vasilyev, 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZFILUQKRTYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CNC1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2496718.png)
![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)



![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)


![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2496732.png)


![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)